Icomethasone 21-Mesylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

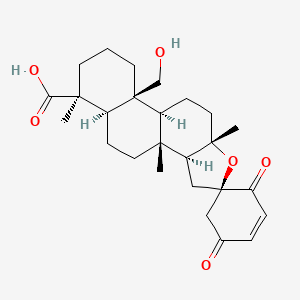

The synthesis of Icomethasone 21-Mesylate can be achieved through a multi-step process starting from commercially available starting materials. The process involves the reaction of cortisone acetate with methanesulfonyl chloride and triethylamine in chloroform to form Icomethasone acetate. This is then treated with methanol and sodium hydroxide to form Icomethasone, which is then reacted with methanesulfonyl chloride and triethylamine in chloroform to form Icomethasone 21-Mesylate.Molecular Structure Analysis

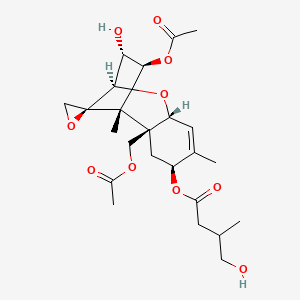

The molecular formula of Icomethasone 21-Mesylate is C23H31ClO7S . The molecular weight is 487.01 .Chemical Reactions Analysis

Icomethasone 21-Mesylate is a synthetic glucocorticoid and its chemical reactions involve the binding to glucocorticoid receptors in cells. The binding of Icomethasone 21-Mesylate to glucocorticoid receptors leads to the activation of gene transcription and the regulation of gene expression.Physical And Chemical Properties Analysis

The molecular formula of Icomethasone 21-Mesylate is C23H31ClO7S and the molecular weight is 487.01 .Scientific Research Applications

Mechanism of Action and Therapeutic Potential

- Corticosteroids as Anti-inflammatory Agents : Corticosteroids, including Icomethasone 21-Mesylate, are known for their potent anti-inflammatory effects. Studies on various corticosteroids have demonstrated their efficacy in reducing inflammation through multiple pathways, including inhibition of cytokine production and suppression of immune cell activation (Wernecke, Braun, & Dragoo, 2015) Wernecke et al., 2015.

Applications in Specific Conditions

- Bronchopulmonary Dysplasia : Corticosteroids have been evaluated for their effectiveness in preventing bronchopulmonary dysplasia (BPD) in preterm infants. The use of dexamethasone, a corticosteroid, has shown to reduce the risk of BPD, suggesting a potential application for Icomethasone 21-Mesylate in similar clinical settings (Zeng et al., 2018) Zeng et al., 2018.

Cellular and Molecular Effects

- Impact on Cartilage Health : Intra-articular corticosteroid therapy, which might include compounds like Icomethasone 21-Mesylate, has been used for managing pain and inflammation in conditions such as osteoarthritis. However, research indicates dose-dependent deleterious effects on cartilage morphology and viability, highlighting the importance of dosing considerations in therapeutic applications (Wernecke, Braun, & Dragoo, 2015) Wernecke et al., 2015.

Considerations and Risks

- Risk of Pneumonia in COPD Patients : The use of inhaled corticosteroids, including potentially Icomethasone 21-Mesylate, in Chronic Obstructive Pulmonary Disease (COPD) patients has been associated with an increased risk of pneumonia. This highlights the need for careful risk-benefit assessment in the use of corticosteroids for respiratory conditions (Yang et al., 2019) Yang et al., 2019.

Mechanism of Action

Icomethasone 21-Mesylate exerts its effects by binding to glucocorticoid receptors in cells. The binding of Icomethasone 21-Mesylate to glucocorticoid receptors leads to the activation of gene transcription and the regulation of gene expression.

Safety and Hazards

properties

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31ClO7S/c1-13-9-17-16-6-5-14-10-15(25)7-8-20(14,2)22(16,24)18(26)11-21(17,3)23(13,28)19(27)12-31-32(4,29)30/h7-8,10,13,16-18,26,28H,5-6,9,11-12H2,1-4H3/t13-,16+,17+,18+,20+,21+,22+,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUCKOZDNRZODA-HOGMHMTRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)C)O)C)O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COS(=O)(=O)C)O)C)O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Icomethasone 21-Mesylate | |

CAS RN |

352315-75-4 |

Source

|

| Record name | Icomethasone 21-mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0352315754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ICOMETHASONE 21-MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX74PZ3SZ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B568688.png)